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Compound of Interest

4-(4-bromo-1H-pyrazol-1-
Compound Name:
yl)benzaldehyde

Cat. No.: B581360

A comprehensive analysis of the spectroscopic characteristics and synthesis of 4-(4-bromo-
1H-pyrazol-1-yl)benzaldehyde remains an area of active interest for researchers in medicinal
chemistry and materials science. This technical guide addresses the available spectroscopic
data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), alongside a plausible synthetic pathway. Due to the limited availability of a
complete, published dataset for this specific molecule, this guide draws upon established
knowledge of analogous structures to provide a predictive and instructional framework for its
characterization.

While direct experimental data for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not readily
available in the public domain, this document will leverage spectral data from closely related

compounds, such as 4-bromobenzaldehyde and various substituted pyrazoles, to predict and
interpret the expected spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-(4-bromo-1H-pyrazol-
1-yl)benzaldehyde. These predictions are based on the analysis of structurally similar
compounds.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~9.9-10.1 S 1H Aldehyde (-CHO)
Aromatic (ortho to -
~8.2-84 d 2H
CHO)
Aromatic (meta to -
~7.8-8.0 d 2H
CHO)
~8.0-8.2 S 1H Pyrazole (H-5)
~7.7-7.9 S 1H Pyrazole (H-3)

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

~190 - 192 Aldehyde Carbonyl (C=0)
~140 - 142 Aromatic (C-N)

~135- 137 Aromatic (C-CHO)
~132-134 Aromatic (CH, meta to -CHO)
~130 - 132 Aromatic (CH, ortho to -CHO)
~145 - 147 Pyrazole (C-5)

~130 - 132 Pyrazole (C-3)

~95 - 97 Pyrazole (C-4, C-Br)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?)

Functional Group

~3100 - 3150 C-H stretch (aromatic and pyrazole)
~2820, ~2720 C-H stretch (aldehyde)

~1700 - 1710 C=0 stretch (aldehyde)

~1590 - 1610 C=C stretch (aromatic)

~1500 - 1520 N-N stretch (pyrazole)

~1050 - 1070 C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z Assighment

~264/266 [M]* (Molecular ion peak with bromine isotopes)
~235/237 [M-CHO]*

~185/187 [Br-CeHa-CHOJ*

~156 [CeHa-N2C3H2]*

Experimental Protocols

A plausible synthetic route to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde involves the N-

arylation of 4-bromopyrazole with 4-fluorobenzaldehyde.

Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde:

e Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous dimethylformamide
(DMF), add potassium carbonate (K2COs, 2.0 eq.).

» Addition of Reagents: To this suspension, add 4-fluorobenzaldehyde (1.2 eq.).

¢ Reaction Conditions: Heat the mixture at 120-140 °C and monitor the reaction progress by

thin-layer chromatography (TLC).
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o Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-
water.

o Extraction: Extract the aqueous layer with ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazSOa4), and concentrate under reduced pressure. Purify the crude product by
column chromatography on silica gel.

Spectroscopic Characterization Protocol:

* NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCIs) or
dimethyl sulfoxide (DMSO-de). Record *H and 3C NMR spectra on a 400 or 500 MHz NMR
spectrometer.

» IR Spectroscopy: Obtain the IR spectrum of the solid compound using a Fourier-transform
infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

e Mass Spectrometry: Analyze the compound using an electrospray ionization (ESI) or
electron impact (El) mass spectrometer to determine the molecular weight and fragmentation
pattern.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.
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Synthesis and Characterization Workflow.

This guide provides a foundational understanding for researchers working with 4-(4-bromo-1H-
pyrazol-1-yl)benzaldehyde. The predicted data and outlined protocols offer a starting point for
its synthesis and detailed characterization. Further experimental work is necessary to validate
these predictions and fully elucidate the properties of this compound.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of 4-(4-bromo-
1H-pyrazol-1-yl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581360#spectroscopic-data-nmr-ir-ms-for-4-4-
bromo-1h-pyrazol-1-yl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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